molecular formula C20H14O2 B1197162 11,12-Dihydrobenzo(a)pyrene-11,12-diol CAS No. 28622-86-8

11,12-Dihydrobenzo(a)pyrene-11,12-diol

货号: B1197162
CAS 编号: 28622-86-8
分子量: 286.3 g/mol
InChI 键: SGHZUKBSLLOHPU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11,12-Dihydrobenzo(a)pyrene-11,12-diol (hereafter referred to as DB[a,l]P-11,12-diol) is a critical metabolite of dibenzo[a,l]pyrene (DB[a,l]P), a polycyclic aromatic hydrocarbon (PAH) renowned for its exceptional carcinogenic potency . DB[a,l]P-11,12-diol is formed via cytochrome P450 (CYP)-mediated oxidation of DB[a,l]P, followed by epoxide hydrolase (EH)-catalyzed hydrolysis . This dihydrodiol undergoes further metabolic activation to fjord-region 11,12-diol-13,14-epoxides (DB[a,l]PDE), which are the ultimate carcinogens responsible for forming DNA adducts and initiating mutations . DB[a,l]P-11,12-diol and its epoxides exhibit remarkable stereoselectivity in metabolic pathways and DNA interactions, contributing to their high tumorigenic activity in rodent models and human cell lines .

属性

CAS 编号

28622-86-8

分子式

C20H14O2

分子量

286.3 g/mol

IUPAC 名称

11,12-dihydrobenzo[a]pyrene-11,12-diol

InChI

InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10,19-22H

InChI 键

SGHZUKBSLLOHPU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O

规范 SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O

同义词

11,12-dihydro-11,12-dihydroxybenzo(a)pyrene
11,12-dihydro-11,12-dihydroxybenzo(a)pyrene, (cis)-isomer
11,12-dihydro-11,12-dihydroxybenzo(a)pyrene, (trans)-(+-)-isomer
11,12-dihydro-11,12-dihydroxybenzo(a)pyrene, (trans)-isomer
benzo(a)pyrene-11,12-dihydrodiol

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Metabolic Differences: Fjord vs. Bay-Region Diol Epoxides

DB[a,l]PDE belongs to the fjord-region diol epoxides, distinguished by their sterically hindered, angular aromatic rings. In contrast, bay-region diol epoxides, such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), have less steric hindrance. This structural difference profoundly impacts DNA binding and carcinogenicity:

Feature DB[a,l]PDE (Fjord) BPDE (Bay)
DNA Adduct Type Bulky, covalent adducts with deoxyadenosine Primarily guanine adducts
Mutagenic Potency Highest recorded in Salmonella TA104 and V79 cells Moderate mutagenicity
Carcinogenic Activity 91% malignant tumors in mice at 8 nmol Lower tumor incidence than DB[a,l]P

Comparison with Other PAH Diol Epoxides

Benzo[g]chrysene-11,12-diol-13,14-epoxide (B[g]CDE)
  • Activation Pathway : Similar to DB[a,l]PDE, B[g]CDE is a fjord-region epoxide but requires higher doses to induce tumors .
  • DNA Binding: Forms fewer adducts than DB[a,l]PDE, correlating with lower carcinogenicity in comparative assays .
Benzo[e]pyrene-9,10-diol-11,12-epoxide
  • Tumorigenicity : Induces hepatic or pulmonary tumors in mice but at significantly lower rates than DB[a,l]PDE .
  • Metabolic Stability : Rapid detoxification reduces its biological impact compared to DB[a,l]PDE .
Benzo[c]phenanthrene-3,4-diol-1,2-epoxide (B[c]PhDE)
  • Mutagenicity : Less potent than DB[a,l]PDE due to efficient repair of its DNA adducts .

Metabolic Activation and Stereoselectivity

DB[a,l]P-11,12-diol exhibits enantiomer-specific activation:

  • (−)-(11R,12R)-Dihydrodiol : Efficiently converted to (−)-anti-DB[a,l]PDE, forming stable DNA adducts and inducing mutations .
  • (+)-(11S,12S)-Dihydrodiol : Poorly metabolized, with negligible DNA binding .

Comparison with BPDE : BPDE activation shows less stereoselectivity, with both enantiomers contributing to adduct formation .

Enzymatic Interactions and Detoxification

Enzyme DB[a,l]P-11,12-diol BPDE
CYP1A1/CYP1B1 High binding affinity Moderate affinity
UGT Glucuronidation Preferential 11-OH glucuronidation 7-OH glucuronidation dominant
GST Detoxification Limited efficacy due to steric bulk More efficient

Key Insight : DB[a,l]P-11,12-diol’s steric hindrance impedes detoxification by glutathione-S-transferase (GST), enhancing its persistence in cells .

Tumorigenic Potency in vivo

DB[a,l]P-11,12-diol and its epoxides outperform other PAHs in low-dose carcinogenicity:

  • DB[a,l]P-11,12-diol : 0.79 tumors/mouse at 0.25 nmol (SENCAR mice) .
  • DMBA (7,12-Dimethylbenz[a]anthracene) : 0.29 tumors/mouse at 1 nmol .
  • B[a]P (Benzo[a]pyrene) : Inactive at 1 nmol .

Tables of Comparative Data

Table 1: Mutagenic Activity in Salmonella TA104

Compound Revertants/nmol
anti-DB[a,l]PDE 2200
syn-DB[a,l]PDE 1100
BPDE 450

Table 2: Tumor Incidence in Mouse Skin (40 weeks)

Compound (4 nmol/dose) % Malignant Tumors
DB[a,l]P 70%
DMBA <5%
B[a]P 0%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。